molecular formula C12H16ClN B7885140 8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride

8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B7885140
M. Wt: 209.71 g/mol
InChI Key: NXQKYVUCHGVWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of an allyl group attached to the eighth position of the tetrahydroquinoline ring system. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:

  • Formation of Tetrahydroquinoline Core: The core tetrahydroquinoline structure can be synthesized through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Allylation Reaction: The allyl group is introduced through an allylation reaction, which involves the reaction of the tetrahydroquinoline core with allyl halides (e.g., allyl chloride) in the presence of a base such as triethylamine.

  • Acidification: The final step involves the conversion of the resulting compound to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinoline derivatives.

  • Reduction: Reduction reactions can further reduce the compound to simpler structures.

  • Substitution: Substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinoline derivatives

  • Reduction: Simpler hydroquinoline structures

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

8-Allyl-1,2,3,4-tetrahydroquinoline hydrochloride is compared with other similar compounds, such as:

  • Quinoline: A closely related compound with similar biological activities.

  • Tetrahydroquinoline derivatives: Other derivatives of tetrahydroquinoline with varying substituents.

Uniqueness: this compound is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • Quinoline

  • Tetrahydroquinoline derivatives

  • Other allyl-substituted tetrahydroquinolines

This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

8-prop-2-enyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-5-10-6-3-7-11-8-4-9-13-12(10)11;/h2-3,6-7,13H,1,4-5,8-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKYVUCHGVWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1NCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.